1-(1-Aminocyclopropyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminocyclopropyl)butan-1-one is an organic compound characterized by a cyclopropyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminocyclopropyl)butan-1-one typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another common method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Aminocyclopropyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxides.
Reduction: Reduction reactions often employ reducing agents to convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are commonly employed under controlled conditions.
Major Products: The major products formed from these reactions include various oxides, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Aminocyclopropyl)butan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclopropyl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to undergo cyclopropane ring-opening reactions, leading to the formation of various intermediates that participate in further biochemical processes . These interactions are crucial for its biological and chemical activities.
Comparison with Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and plays a significant role in plant growth and development.
1-Aminocyclopropylphosphonate: Known for its use in medicinal chemistry and as a potential antiviral agent.
Uniqueness: 1-(1-Aminocyclopropyl)butan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopropyl group and butanone backbone make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-(1-aminocyclopropyl)butan-1-one |
InChI |
InChI=1S/C7H13NO/c1-2-3-6(9)7(8)4-5-7/h2-5,8H2,1H3 |
InChI Key |
BIZGWXOBJHPZEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.